molecular formula C14H16N2 B7881469 (1r,2s)-1,2-Diphenylethylenediamine

(1r,2s)-1,2-Diphenylethylenediamine

Cat. No.: B7881469
M. Wt: 212.29 g/mol
InChI Key: PONXTPCRRASWKW-KWCCSABGSA-N
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Description

Significance of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis is the process of selectively producing one enantiomer of a chiral product. ethz.ch This is often achieved through the use of chiral auxiliaries or chiral ligands. researchgate.netwiley.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. york.ac.ukwikipedia.org After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com This method allows for the reliable and predictable formation of a specific stereoisomer. researchgate.net

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate to facilitate an enantioselective transformation. wiley.com The advantage of this approach lies in the use of substoichiometric amounts of the chiral entity, making it a highly efficient and atom-economical strategy. ethz.ch Chiral 1,2-diamines and their derivatives are among the most important and widely used classes of ligands in asymmetric catalysis. liv.ac.uk

Historical Context of Chiral 1,2-Diamines in Stereoselective Transformations

The development and application of chiral 1,2-diamines have a rich history in the field of stereoselective transformations. These compounds have proven to be versatile ligands for a variety of metal-catalyzed reactions, including hydrogenations, transfer hydrogenations, and various bond-forming reactions. ontosight.airsc.org The pioneering work in this area demonstrated the remarkable ability of these diamines to create a chiral environment around a metal center, thereby inducing high levels of enantioselectivity in the catalyzed reaction.

A significant milestone in the application of chiral diamines was the development of ruthenium-based catalysts for asymmetric hydrogenation by Ryōji Noyori, for which he was awarded the Nobel Prize in Chemistry in 2001. wikipedia.org These catalysts, often incorporating a derivative of 1,2-diphenylethylenediamine (DPEN), are highly effective for the enantioselective reduction of ketones and other unsaturated compounds. wikipedia.org The success of these systems spurred further research into the synthesis and application of a wide array of chiral diamines, solidifying their importance in both academic and industrial settings. liv.ac.ukrsc.org

Unique Stereochemical Attributes of (1R,2S)-1,2-Diphenylethylenediamine (DPEN)

The structure of (1R,2S)-DPEN features a central ethylene (B1197577) bridge with two amine groups and two phenyl rings attached. ontosight.ai The specific stereochemical configuration is (1R,2S), meaning that the two chiral carbon atoms have opposite configurations (one R and one S). This arrangement results in the molecule being superimposable on its mirror image.

While the chiral enantiomers, (1R,2R)-DPEN and (1S,2S)-DPEN, are extensively used as chiral ligands and auxiliaries in their own right, the meso form, (1R,2S)-DPEN, possesses its own unique set of properties and applications. sigmaaldrich.comsigmaaldrich.comchemimpex.com Its distinct stereochemistry influences its coordination properties and its utility as a building block in the synthesis of more complex molecular architectures.

Property(1R,2R)-(+)-1,2-Diphenylethylenediamine(1S,2S)-(-)-1,2-DiphenylethylenediamineThis compound (meso)
Synonym(s) (1R,2R)-DPEDA, (1R,2R)-DPEN(1S,2S)-(-)-1,2-Diamino-1,2-diphenylethanemeso-1,2-Diphenylethylenediamine (B1233172)
CAS Number 35132-20-8 sigmaaldrich.com29841-69-8 sigmaaldrich.com16635-95-3
Molecular Formula C₁₄H₁₆N₂ ontosight.aiC₁₄H₁₆N₂ sigmaaldrich.comC₁₄H₁₆N₂
Molecular Weight 212.29 g/mol sigmaaldrich.com212.29 g/mol sigmaaldrich.com212.29 g/mol
Melting Point 79-83 °C sigmaaldrich.com83-85 °C sigmaaldrich.comNot specified
Optical Activity [α]20/D +102°, c = 1 in ethanol (B145695) sigmaaldrich.com[α]20/D −102°, c = 1 in ethanol sigmaaldrich.comAchiral (no optical rotation)
Chirality ChiralChiralAchiral (meso)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-KWCCSABGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r,2s 1,2 Diphenylethylenediamine and Its Precursors

Diastereoselective Synthesis Routes to Enantiopure 1,2-Diphenylethylenediamines

The synthesis of enantiomerically pure 1,2-diphenylethylenediamines often begins with the creation of a racemic or diastereomeric mixture, which is then separated.

Resolution Techniques for Racemic Mixtures

A common and well-established method for obtaining enantiopure 1,2-diphenylethylenediamine involves the resolution of a racemic mixture. This is typically achieved by reacting the racemic diamine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

A widely used resolving agent is tartaric acid. wikipedia.org For instance, racemic 1,2-diphenylethylenediamine can be treated with L-(+)-tartaric acid in ethanol (B145695). The resulting tartrate salts of the (1S,2S) and (1R,2R) enantiomers exhibit different solubilities, allowing for their separation. orgsyn.org After separation, the desired enantiomer can be liberated from its salt by treatment with a base. This classical resolution technique remains a practical approach for accessing both enantiomers of 1,2-diphenylethylenediamine on a large scale. orgsyn.org

Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While the direct synthesis of (1R,2S)-1,2-diphenylethylenediamine using a chiral auxiliary is less commonly detailed, the principles of chiral auxiliary-mediated synthesis are fundamental in asymmetric chemistry. These auxiliaries, often derived from readily available natural sources, can control the formation of new stereocenters with high diastereoselectivity. researchgate.net For example, pseudoephenamine, a chiral auxiliary free from the regulatory restrictions of pseudoephedrine, has demonstrated remarkable stereocontrol in alkylation reactions. nih.gov Although not a direct synthesis of the target diamine, this illustrates the power of chiral auxiliaries in controlling stereochemistry, a principle that can be applied to the synthesis of its precursors.

Enantioselective Synthetic Pathways to this compound

Directly synthesizing the desired enantiomer, this compound, is a more efficient strategy than resolution. This is often achieved through methods like reductive amination and vicinal diamination.

Reductive Amination Strategies

Reductive amination is a powerful tool for the synthesis of amines. In the context of 1,2-diphenylethylenediamine, this can involve the conversion of a diketone precursor. A common starting material is benzil (B1666583), which can be converted to the diamine via reductive amination. wikipedia.org

A method for preparing racemic (±)-1,2-diphenylethylenediamine involves the catalytic reduction of 1,2-diphenyl-1,2-ethanedione dioxime. This process uses Raney's nickel as a catalyst and a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or formic acid in a polar solvent. google.com To achieve enantioselectivity, a chiral catalyst or a chiral ligand would be required during the reduction step. For instance, asymmetric transfer hydrogenation using a chiral catalyst can be employed to reduce imines to chiral amines with high enantioselectivity. The N-tosylated derivative of 1,2-diphenylethylenediamine (TsDPEN) is a well-known ligand for ruthenium catalysts used in the asymmetric hydrogenation of ketones, showcasing the potential for chiral control in such reductions. wikipedia.org

Vicinal Diamination Protocols

Vicinal diamination, the addition of two amino groups across a double bond, offers a direct route to 1,2-diamines. The hydroamination of allylic amines is an atom-economical approach to synthesizing substituted 1,2-diamines. nih.gov Rhodium-catalyzed hydroamination of primary and secondary allylic amines with various amine nucleophiles can produce a range of unsymmetrical vicinal diamines. nih.govorganic-chemistry.org

For the synthesis of this compound, a hypothetical vicinal diamination could start from stilbene (B7821643). An enantioselective diamination of (Z)-stilbene would be required to produce the desired (1R,2S) diastereomer. While specific protocols for the direct enantioselective diamination of stilbene to yield this compound are not extensively detailed in the provided results, the development of such methods is an active area of research. For example, a chirally modified aryliodine(I) catalyst has been used for the enantioselective vicinal diamination of styrenes. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr In the synthesis of this compound, these principles can be applied to improve sustainability.

Key considerations for a greener synthesis include:

Atom Economy: Synthetic transformations should be designed to maximize the incorporation of all materials used in the process into the final product. snu.ac.kr Vicinal diamination and reductive amination are generally more atom-economical than resolution methods, which inherently discard at least half of the material as the undesired enantiomer unless a racemization and recycling process is implemented. google.com

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and reagents. Green chemistry encourages the use of safer alternatives. researchgate.net For example, some synthetic routes for 1,2-diphenylethylenediamine involve significant amounts of acid and base, generating substantial waste. guidechem.com The development of catalytic methods, particularly those that can operate in greener solvents like water or ethanol, is a key goal.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov Microwave-assisted synthesis and ultrasonication are techniques that can accelerate reactions, often leading to higher yields in shorter times and with reduced energy consumption. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic methods reduce waste because the catalyst can be used in small amounts and can, in principle, be recycled. snu.ac.kr The use of chiral catalysts in reductive amination and vicinal diamination is a prime example of a green approach to enantioselective synthesis. wikipedia.orgorganic-chemistry.org

Solvent-Free Reaction Conditions

The development of solvent-free synthetic methods offers significant environmental benefits by reducing or eliminating chemical waste, minimizing energy consumption, and often simplifying reaction workup and product purification. researchgate.netrsc.org While traditional syntheses of 1,2-diphenylethylenediamine and its precursors often rely on organic solvents, research into solid-state and mechanochemical reactions provides a template for greener alternatives. wikipedia.org

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is a prominent solvent-free technique. researchgate.net This method has proven effective for the synthesis of Schiff bases, which are structurally related to the imine intermediates in certain diamine syntheses. For instance, Schiff base dimers have been synthesized in high yield by simply grinding aldehydes and amines in a mortar at room temperature, a stark contrast to classical methods requiring reflux in ethanol. researchgate.net This approach not only eliminates the need for a solvent but also significantly reduces reaction time and simplifies product isolation. researchgate.net

The principles of mechanochemical synthesis can be extended to the precursors of this compound. A key precursor, benzil, can be formed from benzoin, which in turn is synthesized from benzaldehyde (B42025). The subsequent reductive amination of benzil yields the diamine. wikipedia.org While a specific, fully solvent-free synthesis for this compound is not extensively documented, the viability of solvent-free methods for analogous reactions, such as the formation of imines and the synthesis of other complex molecules like calix acs.orgresorcinarenes, suggests its feasibility. researchgate.netresearchgate.net These reactions proceed under mild, solvent-free conditions as the reactants, when ground together, can form a solid solution or eutectic mixture, facilitating the reaction without an external solvent medium. researchgate.net

Atom-Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A high atom economy signifies a more sustainable process with minimal generation of byproducts or waste. jocpr.com The synthesis of this compound can be analyzed through this lens by examining its common synthetic pathways.

One of the most efficient strategies for producing 1,2-diamines is the direct hydroamination of allylic amines, which can theoretically achieve 100% atom economy as all atoms from the reactants are incorporated into the product. rsc.org Another highly atom-economical method is the catalytic hydrogenation of C=N bonds, where the only co-reactant is molecular hydrogen. jocpr.com

A conventional route to 1,2-diphenylethylenediamine begins with benzaldehyde and proceeds through benzil. wikipedia.org The atom economy of this multi-step process can be evaluated for each transformation:

Benzoin Condensation: Two molecules of benzaldehyde combine to form benzoin. This is an addition reaction with a high atom economy, as no atoms are lost.

Oxidation of Benzoin to Benzil: This step typically involves an oxidizing agent (e.g., copper(II) acetate (B1210297) or nitric acid), which generates byproducts, thereby lowering the atom economy.

Reductive Amination of Benzil: Benzil reacts with an ammonia (B1221849) source and a reducing agent to form the diamine. The atom economy of this step is highly dependent on the chosen reagents. Catalytic transfer hydrogenation, for example, uses a hydrogen donor like formic acid or a formate (B1220265) salt, which generates CO2 as a byproduct. wikipedia.orggoogle.com In contrast, using H2 gas as the reductant would offer a much higher atom economy.

The ideal synthetic route maximizes the incorporation of all starting materials into the final product. Therefore, developing catalytic C-N and C-C bond-forming reactions that proceed via addition or condensation with the loss of only small molecules (like water) is a primary goal for improving the atom economy of this compound synthesis. rsc.org

Coordination Chemistry of 1r,2s 1,2 Diphenylethylenediamine Metal Complexes

Ligand Design and Binding Modes of (1R,2S)-1,2-Diphenylethylenediamine

The efficacy of this compound as a ligand in asymmetric synthesis is rooted in its distinct structural features. It is one of three stereoisomers of DPEN, the others being the (1S,2R) enantiomer and the meso form. wikipedia.org The chiral nature of (1R,2S)-DPEN is crucial for inducing enantioselectivity in metal-catalyzed reactions.

Bidentate Chelation within Transition Metal Complexes

This compound functions as a classic bidentate ligand, coordinating to a metal center through its two nitrogen atoms. wikipedia.org This chelation forms a stable five-membered ring, a common and favored motif in coordination chemistry. The formation of this chelate ring enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The two phenyl groups attached to the ethylenediamine (B42938) backbone exert significant steric influence, creating a chiral pocket around the metal center. This chiral environment is fundamental to the ligand's ability to control the stereochemical outcome of a catalyzed reaction.

The nitrogen atoms of the diamine act as strong σ-donors, which allows for effective coordination with a wide range of transition metals. This versatility has led to the development of numerous (1R,2S)-DPEN-metal complexes with applications in various catalytic transformations.

Influence of Stereochemistry on Coordination Geometry

The specific (1R,2S) stereochemistry of the diamine ligand dictates the conformation of the chelate ring and the disposition of the phenyl substituents. When (1R,2S)-DPEN coordinates to a metal, the five-membered chelate ring adopts a gauche conformation. The bulky phenyl groups are forced into specific orientations to minimize steric strain, creating a well-defined and rigid chiral environment.

This fixed chirality is transferred to the coordination sphere of the metal, influencing the geometry of the entire complex. For instance, in octahedral complexes, the ligand's stereochemistry can direct the arrangement of other ligands, leading to the preferential formation of one diastereomer of the complex. This diastereoselectivity is critical in asymmetric catalysis, as the geometry of the catalyst-substrate intermediate determines the stereochemistry of the product. The precise control over the three-dimensional space around the metal atom exerted by the (1R,2S)-DPEN ligand is a key factor in its success in asymmetric synthesis.

Synthesis and Characterization of this compound-Metal Complexes

The synthesis of metal complexes involving this compound or its derivatives typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. researchgate.netnih.govresearchgate.net Characterization of these complexes is routinely performed using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netnih.govtandfonline.comnih.govresearchgate.netresearchgate.netmdpi.com

Ruthenium-DPEN Complexes in Asymmetric Hydrogenation Catalysis

Ruthenium complexes bearing DPEN ligands, particularly N-tosylated derivatives (TsDPEN), are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. wikipedia.orgacs.org These catalysts, pioneered by Noyori and co-workers, represent a landmark in asymmetric catalysis. wikipedia.orgacs.org The synthesis of these catalysts often involves reacting a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the chiral (1R,2S)-TsDPEN ligand. nih.gov

In the catalytic cycle for transfer hydrogenation, the ruthenium complex, often activated by a base, facilitates the transfer of hydrogen from a donor molecule (like formic acid or isopropanol) to the substrate. acs.orgacs.org The N-tosyl group on the ligand plays a crucial role, participating in the hydrogen transfer mechanism via a six-membered transition state and enhancing the catalyst's activity and selectivity. acs.orgnih.gov The chirality of the DPEN backbone ensures that the substrate approaches the metal center in a specific orientation, leading to the formation of one enantiomer of the product in high excess. acs.org

SubstrateCatalystProduct ConfigurationEnantiomeric Excess (ee)Reference
Acetophenone (B1666503)RuCl(S,S)-TsDPEN(S)-1-Phenylethanol97% acs.org
1-Methyl-3,4-dihydroisoquinoline (B1216472)RuCl(S,S)-TsDPEN(R)-AmineHigh nih.gov
β-ChromanoneRuthenium-TsDPENsyn-ChromanolHigh acs.org

Rhodium-DPEN and Iridium-DPEN Complexes for Transfer Hydrogenation

Similar to ruthenium, rhodium and iridium also form highly effective catalysts with DPEN ligands for asymmetric transfer hydrogenation. liv.ac.ukoup.com Half-sandwich complexes of the type [CpMCl(TsDPEN)] (where M = Rh, Ir and Cp = pentamethylcyclopentadienyl) are particularly noteworthy. liv.ac.uk These complexes are typically synthesized by reacting the corresponding metal precursor, such as [CpRhCl2]2 or [CpIrCl2]2, with the chiral TsDPEN ligand. liv.ac.ukoup.com

These catalysts are effective for the reduction of a variety of ketones, often using formate (B1220265) salts or isopropanol (B130326) as the hydrogen source. liv.ac.uk Studies have shown that the reaction rates and enantioselectivities can be highly dependent on the pH of the reaction medium, with optimal performance often observed under neutral conditions. liv.ac.uk While both rhodium and iridium catalysts are effective, the rhodium-based catalysts sometimes exhibit higher activity. liv.ac.uk Mechanistic studies suggest that these reactions proceed through metal hydride intermediates, with the chiral ligand controlling the facial selectivity of hydride delivery to the ketone. oup.comnih.gov

Catalyst SystemSubstrateHydrogen SourceConversionEnantiomeric Excess (ee)Reference
Rh-TsDPEN in waterAcetophenoneFormate~100% (0.5h at pH 7)~97% liv.ac.uk
Ir-TsDPEN in waterAcetophenoneFormateSlower than RhLower than Rh liv.ac.uk
Ir-polydiamineFunctionalized KetonesFormic acid/MeOHHighup to 99% nih.gov

Copper-DPEN and Zinc-DPEN Complexes in Lewis Acid Catalysis

Copper(II) and Zinc(II) complexes incorporating this compound and its derivatives have been synthesized and explored for their utility in Lewis acid catalysis. nih.govnih.govnih.govmdpi.com The synthesis of these complexes generally involves the reaction of a Cu(II) or Zn(II) salt (e.g., CuCl2, Zn(OAc)2) with the DPEN ligand. nih.govrsc.org The resulting complexes typically feature the metal center coordinated by the two nitrogen atoms of the diamine ligand and other ligands like halides or acetate (B1210297). nih.govresearchgate.netresearchgate.net

In catalysis, the metal ion in the Cu-DPEN or Zn-DPEN complex functions as a Lewis acid, activating a substrate towards nucleophilic attack. The chiral environment created by the DPEN ligand ensures that this activation and subsequent reaction occur in an enantioselective manner. For example, zinc complexes derived from DPEN have been utilized to catalyze the hydrosilylation of imines. sigmaaldrich.com The coordination geometry around the zinc center is often distorted square pyramidal or octahedral, depending on the specific ligands involved. tandfonline.comresearchgate.net These structural features are critical for the catalytic activity and the stereochemical control exerted by the complex. nih.govacs.org

MetalLigand SystemApplicationKey FindingReference(s)
ZincDPEDA-derived ligandsHydrosilylation of iminesZinc acetate complexes are effective catalysts. sigmaaldrich.com
CopperL-dipeptide-bathophenanthrolinePotential Anticancer AgentsComplexes show high cytotoxicity against cancer cell lines. mdpi.com
Zincβ-diiminato ligandCO2/epoxide copolymerizationActs as a Lewis acid catalyst for polymerization. rsc.org
CopperN2S2-donor macrocyclic ligandsRadiopharmaceutical applicationsForms stable complexes with 64Cu(II). nih.gov

Palladium-DPEN and Platinum-DPEN Complexes in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands, such as (1R,2S)-DPEN, can influence the efficiency and selectivity of these reactions. While specific data for (1R,2S)-DPEN is limited in readily available literature, the broader class of diamine-palladium complexes is known to be effective. For instance, in Suzuki-Miyaura couplings, palladium complexes with bidentate nitrogen ligands facilitate the reaction between aryl halides and boronic acids.

Similarly, platinum complexes, though less common than their palladium counterparts in cross-coupling reactions, can also catalyze these transformations. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, can be promoted by platinum catalysts. The reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium- and Platinum-Catalyzed Cross-Coupling Reactions

ReactionMetalLigandReactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPdP,N HeteroligandAryl ChlorideArylboronic AcidCs2CO3Dioxane10074-100
Heck CouplingPdSPO LigandAryl HalideOlefinK2CO3DMF60High
Heck ArylationPdNoneIodobenzene2,3-DihydrofuranK2CO3Ionic Liquid70up to 59.2

Note: This table presents generalized data for similar reaction types due to the limited specific data for (1R,2S)-DPEN complexes.

Iron-DPEN and Cobalt-DPEN Complexes in Redox Catalysis

Iron and cobalt, being earth-abundant and environmentally benign metals, are increasingly utilized in redox catalysis. The coordination of chiral ligands like DPEN can lead to highly enantioselective transformations.

Iron-DPEN complexes have shown potential in asymmetric oxidation reactions. For example, iron complexes with chiral ligands are known to catalyze the asymmetric oxidation of sulfides to sulfoxides, a valuable transformation in medicinal chemistry. The enantiomeric excess of the product is highly dependent on the structure of the chiral ligand and the reaction conditions.

Cobalt complexes with chiral diamine ligands, including DPEN, have been employed as catalysts in a variety of redox reactions. These complexes can act as chiral hydrogen bond donors, activating substrates and controlling the stereochemical outcome of reactions. For instance, cobalt(III) complexes with (S,S)-1,2-diphenylethylenediamine have been used to catalyze Michael additions with high enantioselectivity.

Spectroscopic Investigations of Coordination Environments

Spectroscopic techniques are vital for understanding the structure and bonding within (1R,2S)-DPEN metal complexes.

Electronic Absorption Spectroscopy for Ligand-Metal Interactions

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a metal complex, particularly the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. The electronic spectra of palladium(II) and platinum(II) complexes with diamine ligands are characterized by intense, broad intervalence bands. For palladium(II) complexes with ligands similar to DPEN, ligand-to-metal charge transfer bands are typically observed in the UV-Vis region. The specific wavelength and intensity of these bands are sensitive to the coordination geometry and the nature of the other ligands present.

Vibrational Spectroscopy for Bond Characterization within Complexes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within coordination complexes. The coordination of the (1R,2S)-DPEN ligand to a metal center results in characteristic shifts in the vibrational frequencies of the N-H and C-N bonds. For platinum complexes with diamine ligands, the Pt-N stretching vibrations are of particular interest and can be observed in the far-IR and Raman spectra. Resonance Raman spectroscopy, in particular, can be used to enhance the signals of vibrations coupled to electronic transitions, providing detailed information about the excited states of the complexes.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for determining the structure of diamagnetic complexes in solution. For cobalt(III) complexes of the related (S,S)-1,2-diphenylethylenediamine, the NH2 protons are diastereotopic and exhibit distinct 1H NMR signals. The chemical shift difference between these protons is sensitive to the counter-anions and the hydrogen bonding interactions within the complex. For paramagnetic complexes, such as those of cobalt(II), the NMR signals are often broad and significantly shifted, but can still provide valuable structural information.

Table 2: Representative ¹H NMR Chemical Shifts for NH₂ Protons in a Cobalt(III)-(S,S)-DPEN Complex

Counter-Anion CombinationChemical Shift 1 (ppm)Chemical Shift 2 (ppm)Chemical Shift Difference (ppm)
2Cl⁻BArf⁻8.173.864.31
2BF₄⁻BArf⁻6.044.171.87
2PF₆⁻BArf⁻5.774.101.67
3BArf⁻5.444.680.86

Data for the Λ-(S,S)-3³⁺ diastereomer. BArf⁻ = B(3,5-C₆H₃(CF₃)₂)₄⁻. nih.gov

X-ray Crystallographic Studies of this compound Metal Complexes

For instance, the crystal structure of an iron(II) spin crossover complex reveals a mononuclear unit where the iron(II) ion is chelated by the sulfur atoms of two diphenyldithiophosphate ligands and coordinated to two 4-ethylpyridine (B106801) ligands, resulting in an octahedral geometry. Similarly, the synthesis and structural characterization of trans-platinum complexes have been reported, providing details on their coordination environments. The crystal structure of a palladium(II) complex with a P,N heteroligand, an active catalyst in Suzuki coupling, has also been elucidated, revealing a 16-electron complex.

The meso-1,2-diphenylethylenediamine (B1233172) ligand, a diastereomer of (1R,2S)-DPEN, has been used in the synthesis of various metal complexes, and their crystal structures have been determined. These studies provide a basis for understanding the coordination behavior of the (1R,2S)-DPEN ligand.

Elucidation of Solid-State Molecular Architectures

Transition metal complexes involving Schiff bases of (1R,2R)-(+)-1,2-diphenylethylenediamine with various 5-R-salicylaldehydes (where R = H, Br, Cl) have also been investigated. Spectroscopic data for Co(II) and Zn(II) complexes suggest near square planar coordination geometries. researchgate.net

The table below summarizes key crystallographic data for representative metal complexes.

ComplexMetal IonCrystal SystemSpace GroupKey Structural FeaturesReference
Λ-[Co((S,S)-dpen)₃]³⁺ 3Cl⁻Co(III)Not specifiedNot specifiedOctahedral geometry, D₃ symmetry nih.gov
Δ-[Co((S,S)-dpen)₃]³⁺ 3Cl⁻Co(III)Not specifiedNot specifiedOctahedral geometry, D₃ symmetry nih.gov
[Ni(C₄₀H₃₀N₂O₂)]Ni(II)Not specifiedNot specifiedAxially oriented phenyl groups; λ conformation of the N,N-chelate ring nih.gov
[Ru₂{μ-1,2-(NH)₂C₆H₄}{μ-(Ph₂P)₂CH₂}(CO)₂(PPh₃)₂]·C₆H₅MeRu(II)MonoclinicP2₁/nBinuclear structure with a Ru-Ru bond (2.562(1) Å) epa.gov

Analysis of Chiral Cavity and Active Site Geometries

The catalytic activity and selectivity of metal complexes are intimately linked to the geometry of their active sites and the nature of the chiral cavities they present. In complexes of this compound and its stereoisomers, the bulky phenyl groups play a critical role in defining these spaces.

In the case of the [Co((S,S)-dpen)₃]³⁺ catalysts, the catalytic activity does not arise from the direct coordination of the substrate to the cobalt ion. Instead, the active site is formed by the network of N-H groups on the coordinated diamine ligands, which act as hydrogen bond donors. nih.govnih.gov The D₃ symmetric arrangement of the ligands creates two distinct "C₃ faces" where three N-H protons converge. nih.gov Crystal structures and NMR data have shown that these sites facilitate strong hydrogen bonding interactions with substrates. nih.govnih.gov This "second coordination sphere" activation is the key to their catalytic function. The analysis suggests that the NH moieties related by the C₃ symmetry axis provide a more enthalpically favorable interaction site compared to those related by the C₂ axes, and this is considered the catalytically active region. nih.govnih.gov

For ruthenium complexes utilizing the N-tosylated derivative, TsDPEN, the mechanism involves direct coordination of the substrate to the metal center. In the asymmetric transfer hydrogenation of ketones and imines catalyzed by complexes like (cymene)Ru(S,S-TsDPEN), the chiral environment is created by the coordinated TsDPEN ligand. This ligand enforces a specific orientation for the incoming substrate, facilitating the stereoselective transfer of a hydride from a hydrogen source (e.g., formate or isopropanol) to one face of the carbonyl or imine group. wikipedia.org Tethering the TsDPEN ligand to the ruthenium center can further enhance stability and selectivity by restricting the ligand's flexibility, thereby improving stereochemical control.

Diastereomeric cationic octahedral Co(III) complexes based on (R,R)-1,2-diphenylethylenediamine and salicylaldehyde (B1680747) have been synthesized with both Λ and Δ configurations at the metal center. nih.gov These complexes function as bifunctional catalysts, possessing both acidic N-H groups for hydrogen-bond donation and a nucleophilic counteranion. This combination allows them to catalyze reactions such as the kinetic resolution of epoxides with CO₂ under mild conditions. nih.gov The specific geometry and chirality (Λ vs. Δ) at the cobalt center are crucial in determining the selectivity of the catalytic process. nih.gov

The table below details the key features of the active sites for several classes of these complexes.

Complex TypeMetal CenterActive Site DescriptionKey Geometric FeaturesActivation ModeReference
[Co((S,S)-dpen)₃]³⁺Co(III)Convergent N-H groups on the C₃ faces of the complex.D₃ symmetry with defined C₃ and C₂ axes.Second coordination sphere hydrogen bonding. nih.govnih.gov
(arene)Ru(TsDPEN)ClRu(II)Coordination site at the ruthenium center, influenced by the chiral TsDPEN ligand."Piano-stool" geometry.Direct coordination of substrate and hydride transfer. wikipedia.org
Cationic Co(III)-salicylaldehyde-(R,R)-dpenCo(III)Bifunctional site with acidic N-H donors and a nucleophilic counteranion.Octahedral geometry with either Λ or Δ configuration at the metal.Cooperative hydrogen bonding and nucleophilic attack. nih.gov

1r,2s 1,2 Diphenylethylenediamine As a Chiral Ligand in Asymmetric Catalysis

Asymmetric Hydrogenation Catalyzed by DPEN-Metal Complexes

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, particularly alcohols and amines. nih.gov Ruthenium complexes incorporating a chiral diphosphine and a chiral 1,2-diamine, such as DPEN, have emerged as highly effective catalysts for the asymmetric hydrogenation of ketones and imines. nih.govnih.gov

Ketone Hydrogenation for Chiral Alcohol Synthesis

The asymmetric hydrogenation of prochiral ketones provides a direct route to optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and agrochemicals. nih.gov Ruthenium(II) complexes of the type trans-[RuCl2(diphosphine)(diamine)] are effective catalyst precursors for this transformation. acs.org For instance, the combination of a chiral diphosphine like (S)-TolBINAP with (S,S)-DPEN in a Ru(II) complex catalyzes the hydrogenation of acetophenone (B1666503) to (R)-1-phenylethanol with high enantioselectivity. nih.gov The mechanism is believed to involve a metal-ligand bifunctional process where a hydride on the ruthenium and a proton from an NH2 group of the DPEN ligand are transferred to the ketone's carbonyl group via a six-membered transition state. nih.gov

The enantioselectivity of these reactions is often high, even for challenging substrates. For example, the hydrogenation of various aryl and heteroaryl ketones using Ru(II) complexes with a 1,2-bis((diphenylphosphino)methyl)cyclohexane ligand and (R,R)-DPEN afforded the corresponding alcohols with good to high enantiomeric excesses (ee), often exceeding those obtained with BINAP-based catalysts. acs.org Polymer-supported DPEN ligands have also been developed, allowing for catalyst recycling without significant loss of activity or enantioselectivity. liv.ac.uknih.gov

Table 1: Asymmetric Hydrogenation of Ketones with DPEN-Metal Complexes

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
Acetophenone(S)-TolBINAP/(S,S)-DPEN–Ru(II)(R)-1-Phenylethanol82% nih.gov
2-Acetylthiophene(S,S)-1/(R,R)-DPEN–Ru(II)(R)-1-(Thiophen-2-yl)ethanol>90% acs.org
2-Acetylfuran(S,S)-1/(R,R)-DPEN–Ru(II)(R)-1-(Furan-2-yl)ethanol>90% acs.org
4-ChromanoneRuCl(S,S)-TsDPEN/TfOH(S)-4-Chromanol97% acs.org
2,4,4-Trimethyl-2-cyclohexenonerac-tolBINAP/(S,S)-DPEN–Ru(II)(R)-2,4,4-Trimethyl-2-cyclohexenol95% acs.org
2-(pivaloylamino)propiophenone(S)-TolBINAP/(R,R)-DPEN–Ru(II)(1R,2R)-2-(pivaloylamino)-1-phenylpropan-1-ol99% nih.gov

Note: The enantiomer of the ligand used dictates the enantiomer of the product formed.

Imine Hydrogenation for Chiral Amine Production

The catalytic asymmetric hydrogenation of imines is a highly efficient method for producing chiral amines, which are fundamental building blocks in many biologically active molecules. liv.ac.uk While the hydrogenation of ketones is well-established, imines present greater challenges due to potential catalyst poisoning by the amine product and the existence of E/Z isomers. liv.ac.uk

Ruthenium complexes containing MsDPEN (N-(methanesulfonyl)-1,2-diphenylethylenediamine) have proven effective for the asymmetric hydrogenation of cyclic N-alkyl imines, affording the corresponding amines in high yields and with up to 98% ee. nih.gov Iridium complexes combined with chiral phosphoric acids have also been developed for the highly enantioselective hydrogenation of a broad range of imines, including aliphatic substrates. liv.ac.uk

Olefin Hydrogenation for Enantiopure Alkane Formation

The asymmetric hydrogenation of unfunctionalized olefins has historically been a challenging area. acs.org While rhodium and ruthenium catalysts with chiral diphosphine ligands are effective for olefins with coordinating groups, iridium catalysts with chiral P,N ligands have shown remarkable success for non-functionalized olefins. acs.orgurv.cat Although direct examples focusing solely on (1R,2S)-DPEN for general olefin hydrogenation are less common in the provided context, the principles of using chiral diamines in conjunction with metal catalysts extend to this area. For instance, chiral titanocene (B72419) catalysts have been used for the enantioselective hydrogenation of imines and alkenes. mdpi.com The development of nickel-based catalysts has also shown promise for the hydrogenation of various olefins, including sterically hindered ones. d-nb.info

Asymmetric Transfer Hydrogenation Using DPEN-Based Catalysts

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. mdpi.com Ruthenium(II) complexes of N-sulfonylated DPEN derivatives, particularly TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are benchmark catalysts for this transformation. mdpi.comsigmaaldrich.com

Mechanism and Stereoselectivity in Aldehyde and Ketone Reduction

The mechanism of ATH of ketones with Ru(II)/TsDPEN catalysts is generally accepted to proceed through an outer-sphere mechanism. acs.org The catalyst precursor is activated in the presence of a base (for isopropanol as the hydrogen source) or an acid (for formic acid). nih.govmdpi.com A key feature is the transfer of a hydride from the metal and a proton from the N-H group of the ligand to the carbonyl group of the substrate via a six-membered transition state. acs.orgnih.gov This concerted mechanism accounts for the high efficiency and enantioselectivity observed. nih.gov

The stereochemical outcome is dictated by the chirality of the DPEN ligand. For example, a Ru(II) catalyst with (S,S)-TsDPEN typically yields the (S)-alcohol. nih.gov These catalysts have been successfully applied to a wide range of aldehydes and ketones, including challenging substrates like α-alkyl-β-ketoaldehydes, where dynamic kinetic resolution can lead to products with excellent diastereo- and enantioselectivity. mdpi.com

Table 2: Asymmetric Transfer Hydrogenation of Ketones with DPEN-Based Catalysts

SubstrateCatalyst SystemHydrogen SourceProductEnantiomeric Excess (ee)Reference
Acetophenone[RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt3(R)-1-PhenylethanolHigh acs.org
α,β-Acetylenic ketonesArene-Ru(II)/(R,R)-TsDPEN2-PropanolPropargylic alcoholsHigh acs.org
Dichloro/difluoro β-keto esters/amides[RuCl(p-cymene)((R,R)-TsDPEN)]Not specifiedDihalo β-hydroxy esters/amidesup to >99% researchgate.net

Application in Nitrogen-Containing Substrate Reduction

ATH is also a powerful tool for the reduction of nitrogen-containing substrates like imines and N-heterocycles. The reduction of imines with Ru(II)/TsDPEN catalysts is believed to proceed through an ionic mechanism, particularly when using a formic acid/triethylamine mixture as the hydrogen source. nih.govacs.org This involves the protonation of the imine, which is then reduced by the ruthenium hydride species. nih.gov Interestingly, for imines, an (S,S)-TsDPEN catalyst typically affords the (R)-amine, a reversal of the stereochemical outcome observed with ketones under the outer-sphere mechanism. nih.gov

These catalysts have been successfully employed for the asymmetric reduction of various imines and for tandem reactions involving the reduction of both a ketone and a quinoline (B57606) ring in the same molecule. thieme-connect.de More recently, iridium-catalyzed asymmetric hydrogenation has been used for the reduction of N-fused heteroarenes with high nitrogen density, demonstrating the broad applicability of these catalytic systems. nih.gov

Carbon-Carbon Bond Forming Reactions Catalyzed by DPEN Complexes

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. The diamine scaffold of DPEN provides a versatile platform for the development of catalysts for these transformations.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are pivotal building blocks for natural products and pharmaceuticals. While proline and its derivatives have been prominent organocatalysts, derivatives of DPEN have also emerged as effective catalysts.

Research has shown that N-alkylated derivatives of (R,R)-DPEN can act as efficient organocatalysts for the aldol reaction. These catalysts proceed through enamine and iminium intermediates, achieving high yields and enantioselectivities. The steric hindrance of the N-alkyl substituent and hydrogen bonding interactions are crucial for determining the stereochemical outcome. For instance, reactions involving various aromatic aldehydes have demonstrated that electron-withdrawing groups on the aldehyde lead to good yields, whereas electron-donating groups can deactivate the carbonyl group and result in lower yields. Furthermore, ortho-substituted aromatic aldehydes tend to give higher stereoselectivities compared to their para-substituted counterparts due to enhanced steric effects. researchgate.net

In a different approach, a degenerate zinc-templated catalytic system has been developed for the asymmetric aldol reaction. This system utilizes two bipyridine ligands functionalized with either enamine-forming or hydrogen-bonding moieties. While this specific system does not directly employ (1R,2S)-DPEN, it highlights the modularity of metal-templated catalysis where DPEN derivatives could potentially be incorporated. Such systems have shown the ability to operate at low catalyst loadings, achieving excellent yields and stereoselectivities for electron-withdrawing aldehydes. acs.org

AldehydeKetoneCatalyst SystemYield (%)ee (%)Diastereomeric Ratio (anti:syn)Reference
4-NitrobenzaldehydeCyclohexanone (B45756)(S)-Proline-derived diamide/Zn(TFA)295>9998:2 acs.org
4-ChlorobenzaldehydeCyclohexanone(S)-Proline-derived diamide/Zn(TFA)2929997:3 acs.org
Benzaldehyde (B42025)Cyclohexanone(S)-Proline-derived diamide/Zn(TFA)2859895:5 acs.org

Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated compound. Organocatalysts derived from DPEN, particularly thiourea (B124793) derivatives, have been successfully applied in this reaction.

An (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst has been developed for the asymmetric Michael addition of ketones to nitroalkenes. In this system, the primary amine of the DPEN moiety reacts with the ketone to form an enamine, which is the active nucleophile. The thiourea part of the catalyst activates the nitroalkene through hydrogen bonding. This dual activation strategy leads to the formation of the chiral product with high efficiency. researchgate.net

Cobalt(III) complexes bearing (S,S)-dpen ligands have also been shown to catalyze the Michael addition of malonate esters to nitroalkenes, affording high enantioselectivities. These reactions are notable for proceeding under ambient conditions without the need for an inert atmosphere. The catalytic activity is influenced by the configuration of the cobalt center and the nature of the counteranions. acs.org

Michael AcceptorMichael DonorCatalystYield (%)ee (%)Reference
trans-β-NitrostyreneDimethyl malonateΛ-(S,S)-[Co(dpen)3]3+ 2Cl–BArf–9587 acs.org
trans-β-NitrostyreneDiethyl malonate(R,R)-DPEN-thiourea9294 researchgate.net
2-Cyclohexen-1-oneAcetophenone(R,R)-DPEN-thiourea8891 researchgate.net

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with the potential to create up to four new stereocenters. The use of chiral catalysts to control the enantioselectivity of this reaction is of great interest.

Bisammonium salts derived from mono-N-alkylated chiral 1,2-diphenylethylenediamine (DPEN) have been utilized as organocatalysts in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and crotonaldehyde. The catalyst promotes the formation of an imine intermediate with the aldehyde, which is then activated by an internal ammonium (B1175870) Brønsted acid. This approach has demonstrated high endo/exo selectivity and good enantioselectivity for the endo product. researchgate.net

Furthermore, rhodium complexes containing a non-C2-symmetric N-tosylated diphenylethylenediamine (TsDPEN) ligand have been investigated in the Diels-Alder reaction of methacrolein (B123484) and cyclopentadiene. The stereogenic metal center in these complexes, induced by the non-symmetric ligand, plays a critical role in the stereochemical outcome. It has been proposed that the electronic asymmetry of the ruthenium center is a key factor in the catalyst's ability to discriminate between the prochiral faces of the dienophile. acs.org

Asymmetric Heck and Suzuki Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable tools for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes and biaryls. The development of chiral ligands to render these reactions enantioselective is a significant area of research.

While the use of (1R,2S)-DPEN itself as a ligand in these reactions is not widely reported, derivatives have been incorporated into more complex catalyst systems. For instance, salen-type ligands derived from (R,R)-DPEN have been used in conjunction with palladium for the asymmetric Heck reaction of 2,3-dihydrofuran. nih.gov The instability of DPEN under certain Suzuki-Miyaura coupling conditions has been noted, which may account for its limited application in this area. researchgate.net

Ruthenium(II) complexes containing an N-heterocyclic carbene (NHC) and (R,R)-DPEN have been synthesized and characterized. While these complexes have been primarily investigated for asymmetric hydrogenation reactions, their modular nature suggests potential applicability in other catalytic transformations, including cross-coupling reactions. acs.org

Asymmetric Oxidation and Functionalization Reactions

The enantioselective introduction of oxygen-containing functional groups into organic molecules is a critical transformation in synthesis. DPEN-based ligands have found utility in some of these processes.

Asymmetric Epoxidation

The asymmetric epoxidation of alkenes provides a direct route to chiral epoxides, which are versatile intermediates in organic synthesis.

Cobalt(III) complexes with dpen ligands have been reported as catalysts for the asymmetric epoxidation of chalcones under phase-transfer conditions. acs.org In a related approach, iron(III)-salen complexes, where the salen ligand is derived from (R,R)-DPEN, have been compared for their efficiency in the asymmetric epoxidation of 1,2-dihydronaphthalene. The electronic properties of the salen ligand, influenced by substituents, have been shown to affect the level of chiral induction. nih.gov

AlkeneOxidantCatalyst SystemYield (%)ee (%)Reference
ChalconeH2O2[Co((S,S)-dpen)3]3+ / Base7585 acs.org
1,2-DihydronaphthaleneNaOClFe(III)-salen derived from (R,R)-DPEN6878 nih.gov

Asymmetric Hydroxylation

A review of scientific literature does not provide specific examples of (1R,2S)-1,2-Diphenylethylenediamine or its derivatives being utilized as ligands for the asymmetric hydroxylation of olefins. Research in this area, such as the Sharpless Asymmetric Dihydroxylation, predominantly employs other classes of chiral ligands.

Asymmetric Amination

Scientific literature does not currently detail the application of ligands directly derived from the desymmetrization of this compound for asymmetric amination reactions. Catalytic systems for these transformations typically utilize inherently chiral diamine backbones, such as the (1R,2R) or (1S,2S) enantiomers of 1,2-diphenylethylenediamine.

Organocatalytic Applications of this compound

The utility of this compound as a precursor in organocatalysis represents a significant application of its chemistry. Through desymmetrization, this achiral diamine is converted into effective chiral organocatalysts capable of facilitating enantioselective reactions.

Direct Enantioselective Transformations

A key application of this compound is its use as a starting material for the synthesis of novel chiral organocatalysts. For instance, homochiral L-bis-prolinamides have been synthesized from meso-1,2-diphenylethylenediamine (B1233172). These derivative catalysts have proven effective in mediating asymmetric intermolecular aldol reactions.

In a study, an L-bis-prolinamide catalyst derived from meso-1,2-diphenylethylenediamine was evaluated in the aldol reaction between various ketones and aromatic aldehydes. researchgate.net The reactions were conducted under wet conditions, demonstrating the catalyst's robustness. The catalyst showed excellent performance, particularly in the reaction between cyclohexanone and 4-nitrobenzaldehyde, yielding the corresponding aldol product with high yield, diastereoselectivity, and enantioselectivity. researchgate.net

KetoneAldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Cyclohexanone4-Nitrobenzaldehyde8695:595 (anti)

Table 1: Performance of an L-bis-prolinamide organocatalyst derived from this compound in the asymmetric aldol reaction. researchgate.net

This transformation highlights a successful strategy where an achiral meso compound is converted into a highly efficient chiral organocatalyst for direct enantioselective C-C bond formation. researchgate.net

Role as a Chiral Brønsted Base or Acid Catalyst

The organocatalysts derived from this compound can function through mechanisms involving Brønsted acid-base interactions. The L-bis-prolinamide catalyst used in the asymmetric aldol reaction mentioned previously operates via an enamine mechanism, a classic example of such catalysis. researchgate.net

In this catalytic cycle, the secondary amine of the prolinamide catalyst reacts with a ketone substrate to form a chiral enamine intermediate. This step involves the catalyst acting as a nucleophile and a Brønsted base. The formation of the enamine activates the ketone, making its α-carbon nucleophilic. Concurrently, a co-catalyst, such as chloroacetic acid, is used. researchgate.net The prolinamide catalyst, with its multiple amide and amine sites, can participate in a network of hydrogen bonds to orient the aldehyde substrate for a stereoselective attack by the enamine. The catalyst facilitates proton transfer during the reaction sequence, guiding the formation of one specific stereoisomer of the aldol product. Computational studies have helped to elucidate the transition state structure, explaining how the catalyst, in conjunction with water and the acid co-catalyst, controls the stereochemical outcome. researchgate.net This dual role, activating the nucleophile (ketone) via enamine formation (Brønsted basicity) and directing the electrophile (aldehyde) through hydrogen bonding (acting as a Brønsted acid/base scaffold), is central to its catalytic efficacy.

Mechanistic Investigations of 1r,2s 1,2 Diphenylethylenediamine Catalysis

Reaction Pathway Elucidation through Kinetic Studies

Rate-Determining Steps in Enantioselective Processes

The identification of the rate-determining step (RDS) is crucial for optimizing reaction conditions and catalyst design. In many enantioselective processes catalyzed by metal complexes of DPEN, the nature of the RDS can vary significantly depending on the specific reaction.

Computational studies, often performed in conjunction with experimental kinetics, have been instrumental in pinpointing the RDS. For example, in a palladium-catalyzed dual hydroamination, density functional theory (DFT) calculations identified the formation of an η³-allyl-Pd(II) intermediate as the rate-determining step, contrary to previous hypotheses. acs.org

Influence of Substrate and Catalyst Concentration on Enantioselectivity

The concentrations of both the substrate and the catalyst can exert a profound influence on the enantioselectivity of a reaction. Generally, as substrate concentration increases, the rate of an enzyme-catalyzed reaction increases until it reaches a maximum velocity (Vmax), where the enzyme is saturated with the substrate. ajpojournals.org While this principle is fundamental to enzyme kinetics, analogous effects are observed in non-enzymatic catalysis.

In many catalytic asymmetric reactions, the enantiomeric excess (ee) of the product can be sensitive to the catalyst loading. For example, in the asymmetric hydroarylation of vinyl ethers, the screening of catalyst loading is a standard part of optimizing reaction conditions to achieve high enantioselectivity. mdpi.com Lowering the catalyst loading can sometimes lead to a decrease in enantioselectivity, highlighting the importance of maintaining an optimal catalyst concentration.

Nonlinear effect studies, where the enantiomeric excess of the product is measured as a function of the enantiomeric excess of the chiral catalyst, can provide valuable mechanistic insights. acs.org A positive nonlinear effect, where the product's ee is higher than the catalyst's ee, often suggests the involvement of catalyst aggregates or a bimetallic mechanism.

The following table summarizes the effect of catalyst loading on enantioselectivity in a representative asymmetric reaction.

Catalyst Loading (mol%)Enantiomeric Excess (ee %)
1087
585
280
175
This table is illustrative and based on general trends observed in asymmetric catalysis. Actual values will vary depending on the specific reaction.

Chiral Induction Mechanisms in DPEN-Mediated Reactions

The ability of (1R,2S)-DPEN to induce chirality in the product is the cornerstone of its utility. This is achieved through the creation of a chiral environment around the catalytic center, which forces the substrate to approach in a specific orientation.

Steric Hindrance and Electronic Effects in Stereochemical Control

Stereochemical control in DPEN-mediated reactions arises from a delicate interplay of steric and electronic effects. wikipedia.org Steric hindrance, a consequence of the spatial arrangement of atoms, can prevent the substrate from approaching the catalytic center from a less favored direction. wikipedia.org The bulky phenyl groups of DPEN play a crucial role in creating a well-defined chiral pocket that dictates the facial selectivity of the reaction.

Electronic effects, which relate to the distribution of electron density in the catalyst and substrate, also play a significant role. rsc.org The nitrogen atoms of the diamine coordinate to the metal center, modulating its electronic properties and influencing its reactivity. The interplay between the electronic nature of the substrate and the catalyst can determine the preferred reaction pathway. For instance, in some reactions, electronic effects have been found to be the predominant factor controlling the ease of cyclization reactions. rsc.org

The relative importance of steric versus electronic effects can vary. In some cases, steric effects may dominate, leading to high diastereoselectivity, while in others, electronic factors are the primary drivers of selectivity. acs.org

Diastereomeric Transition State Analysis

The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomers. The more stable transition state corresponds to the major enantiomer formed.

Computational methods, such as DFT, are powerful tools for analyzing the structures and energies of these transient species. nih.gov By modeling the transition states, researchers can gain a detailed understanding of the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern stereoselectivity. For example, in the Diels-Alder reaction, the preference for the endo product is often explained by stabilizing secondary orbital interactions in the endo transition state. youtube.com

These analyses allow for the rationalization of experimental observations and the prediction of the stereochemical outcome of new reactions. researchgate.net The Zimmerman-Traxler model is a classic example of a transition state model used to predict the stereochemistry of aldol (B89426) reactions. researchgate.net

In Situ Spectroscopic Monitoring of Catalytic Cycles

To gain a real-time understanding of a catalytic reaction, in situ spectroscopic techniques are invaluable. These methods allow for the observation of catalyst resting states, intermediates, and changes in concentration throughout the course of the reaction.

Techniques such as in situ NMR and surface-enhanced Raman spectroscopy (SERS) have been employed to monitor catalytic reactions. acs.orgnih.gov For example, in situ NMR monitoring of a nickel-catalyzed carbonylative coupling reaction revealed the rapid conversion of the precatalyst to the active Ni(0) species, which was identified as the catalyst resting state. acs.org

In situ high-resolution optical microscopy has also been used to survey the initial reactivity of coatings, providing insights into corrosion processes at a microscopic level. mdpi.com Similarly, microfluidic systems with integrated sensing capabilities allow for the real-time monitoring of cellular responses and metabolic changes in biological systems. mdpi.com These advanced techniques provide a dynamic picture of the catalytic cycle, complementing the static information obtained from kinetic and computational studies.

NMR and IR Spectroscopy for Intermediate Identification

The elucidation of catalytic mechanisms hinges on the ability to detect and characterize transient intermediates. Both NMR and IR spectroscopy offer powerful, non-invasive means to monitor reactions in situ, providing structural information on the species present throughout the catalytic process.

In the context of catalysis with complexes of (1r,2s)-1,2-diphenylethylenediamine, NMR spectroscopy is a primary tool for tracking the transformation of the ligand and substrate. Changes in the chemical shifts and coupling constants of the protons and carbon atoms within the diamine backbone and its phenyl substituents can indicate coordination to a metal center and subsequent electronic and conformational changes upon substrate binding and transformation. For instance, the coordination of the diamine to a metal precursor to form a precatalyst can be readily observed by the downfield shift of the amine and methine proton signals in the ¹H NMR spectrum, as shown in the hypothetical data in Table 1.

Table 1: Hypothetical ¹H NMR Chemical Shifts (ppm) for this compound and a Postulated Metal Complex Intermediate.

ProtonFree LigandMetal Complex Intermediate
Amine (NH₂)2.154.50 (broad)
Methine (CH)4.204.85
Phenyl (Ar-H)7.20-7.407.30-7.60

Note: Data are hypothetical and for illustrative purposes.

Further along the catalytic cycle, the formation of substrate-catalyst adducts or other key intermediates would be expected to induce more significant changes in the NMR spectrum. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to establish through-bond and through-space correlations, aiding in the complete structural assignment of these transient species.

Complementary to NMR, in situ IR spectroscopy provides valuable information regarding the bonding and vibrational modes of the catalyst and reacting molecules. The N-H stretching and bending frequencies of the diamine ligand are particularly sensitive to coordination and hydrogen bonding interactions. Upon formation of a metal complex, a shift in the N-H stretching frequency to a lower wavenumber is typically observed, indicating a weakening of the N-H bond due to electron donation to the metal. The appearance of new vibrational bands corresponding to the coordinated substrate or the product can also be monitored in real-time. For example, in a transfer hydrogenation reaction, the disappearance of a carbonyl (C=O) stretch from the substrate and the appearance of a C-O stretch from the product alcohol can be tracked, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical IR Frequencies (cm⁻¹) for Key Species in a Catalytic Transfer Hydrogenation.

Vibrational ModeSubstrate (Ketone)Product (Alcohol)
C=O Stretch1715-
C-O Stretch-1050
Ligand N-H Stretch3350, 32803345, 3275

Note: Data are hypothetical and for illustrative purposes.

Mass Spectrometry for Catalyst Degradation Pathways

Understanding the deactivation and degradation of a catalyst is crucial for optimizing its lifespan and performance. Mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is a highly sensitive technique for identifying the products of catalyst decomposition. By analyzing the mass-to-charge ratio of ions in solution, it is possible to detect the formation of species resulting from ligand dissociation, oxidation, or fragmentation.

In the case of catalysts based on this compound, potential degradation pathways could involve the oxidation of the diamine ligand or its dissociation from the metal center. ESI-MS can be used to monitor the reaction mixture over time, searching for the appearance of ions corresponding to the free ligand (m/z = 213.29 for [M+H]⁺) or its oxidized derivatives. For example, the formation of an imine through oxidative dehydrogenation would result in a species with a lower mass. The identification of such degradation products provides valuable clues about the conditions that lead to catalyst deactivation, such as the presence of oxidants or high temperatures.

By coupling mass spectrometry with liquid chromatography (LC-MS), it is possible to separate different components of the reaction mixture before their introduction into the mass spectrometer. This allows for the identification of various degradation products and can provide quantitative information on the rate of catalyst decomposition under different reaction conditions. This detailed understanding of degradation pathways is essential for the rational design of more robust and efficient catalysts.

Computational Chemistry and Theoretical Studies of 1r,2s 1,2 Diphenylethylenediamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms of catalytic systems involving (1R,2S)-DPEN and its derivatives. These calculations provide detailed insights into the energetics of reaction pathways and the geometries of key intermediates and transition states, which are often difficult to characterize experimentally.

Energy Profiles of Reaction Pathways

DFT calculations have been instrumental in mapping out the energy profiles of catalytic cycles involving (1R,2S)-DPEN-based catalysts. A prominent example is the asymmetric transfer hydrogenation of ketones and imines catalyzed by Ruthenium(II) complexes of N-tosyl-DPEN (TsDPEN).

In a study on the asymmetric transfer hydrogenation of acetophenone (B1666503) using a [Ru(p-cymene)((S,S)-TsDPEN-H₂)] catalyst with formic acid as the hydride source, DFT calculations revealed a detailed energy profile for the reaction. The calculations identified the key intermediates and transition states, showing the relative free energies at each step. The hydride complex with acetophenone bound via π-π stacking to the tosylate phenyl ring was identified as a key low-energy species.

SpeciesDescriptionRelative Free Energy (kcal/mol)
A [Ru(p-cymene)((S,S)-TsDPEN-H₂)] + formic acid + acetophenone0.0
B [Ru(p-cymene)((S,S)-TsDPEN-H)]⁺ + formate (B1220265) anion + acetophenone+5.7
C [Ru(p-cymene)((S,S)-TsDPEN-H)H] + CO₂ + acetophenone-10.9
TS1 Transition state for hydride transfer to acetophenone+4.3
D [Ru(p-cymene)((S,S)-TsDPEN-H₂)] + product alcohol + CO₂-17.3

Table 1: Simplified DFT-calculated free energy profile for the Ru-catalyzed transfer hydrogenation of acetophenone. The energies are relative to the separated reactants. Data synthesized from findings reported in literature.

Transition State Geometries and Energies

The enantioselectivity of a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. DFT calculations are crucial for locating these transition states, determining their geometries, and calculating their relative energies.

For the Ru-TsDPEN catalyzed transfer hydrogenation of imines, computational studies have highlighted the importance of an ionic mechanism, where the imine is protonated prior to hydride transfer. The calculations of transition state structures for the hydrogenation of protonated 1-methyl-3,4-dihydroisoquinoline (B1216472) revealed that the favored transition state is stabilized by a CH/π interaction between the η⁶-p-cymene ligand of the catalyst and the substrate. nih.gov This interaction is a key factor in dictating the stereochemical outcome.

In the case of ketone hydrogenation, DFT calculations on the [(mesitylene)RuH(TsDPEN)] catalyst showed an energy difference of 2.0 kcal/mol between the transition states leading to the R- and S-products of 1-phenylethanol. acs.org This energy difference corresponds to a predicted enantiomeric excess that is in excellent agreement with experimental observations. acs.org

Transition State FeatureDescriptionSignificance
CH/π Interaction Interaction between a C-H bond of the substrate and the π-system of the catalyst's arene ligand.Stabilizes the favored transition state, leading to high enantioselectivity. nih.gov
N-H···O Hydrogen Bond Hydrogen bond between the N-H of the ligand and the carbonyl oxygen of the substrate.Orients the substrate in the active site for stereoselective hydride transfer.
Gauche Conformation The DPEN ligand backbone adopts a gauche conformation (λ for the R,R ligand).Minimizes steric clash and optimizes orbital overlap. acs.org

Table 2: Key features of transition state geometries in Ru-DPEN catalyzed hydrogenations as revealed by DFT studies.

These computational findings underscore that subtle non-covalent interactions and conformational preferences within the transition state assembly are the primary determinants of enantioselectivity.

Molecular Dynamics Simulations for Ligand-Substrate Interactions

While DFT is powerful for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a complementary approach to investigate the dynamic aspects of catalyst-substrate interactions. MD simulations can provide insights into the conformational flexibility of the catalyst, the process of substrate binding, and the dynamic nature of chiral recognition. Although specific MD studies on (1R,2S)-DPEN systems are not widely documented in the reviewed literature, the methodology holds significant promise for this area.

Conformational Analysis of DPEN and its Complexes

The (1R,2S)-DPEN ligand and its metal complexes are not rigid structures. The rotation around the C-C and C-N bonds of the ethylenediamine (B42938) backbone, as well as the orientation of the phenyl groups, can lead to a complex conformational landscape. MD simulations can be used to explore this landscape, identify the most stable conformers, and understand how the conformational preferences might change upon substrate binding.

In principle, an MD simulation would involve generating a starting structure of the DPEN complex and then simulating its motion over time by solving Newton's equations of motion. The resulting trajectory can be analyzed to determine the probability distribution of different conformations, revealing the most populated and thus most relevant structures for catalysis. This information is crucial, as different conformers may exhibit different catalytic activities and selectivities.

Dynamics of Chiral Recognition Processes

Chiral recognition is a dynamic process that involves the formation of a diastereomeric complex between the chiral catalyst and the prochiral substrate. MD simulations can be employed to study the entire process of a substrate approaching and binding to the active site of a (1R,2S)-DPEN catalyst. nih.govmorressier.com

By analyzing the simulation trajectories, researchers can identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that guide the substrate into a specific orientation. nih.gov Furthermore, MD can reveal the role of solvent molecules in mediating these interactions. Understanding the dynamics of how the chiral environment of the DPEN ligand discriminates between the two faces of a prochiral substrate is essential for a complete picture of the origin of enantioselectivity.

Prediction of Enantioselectivity and Rational Catalyst Design

A major goal of computational studies in asymmetric catalysis is to predict the enantioselectivity of a given catalyst-substrate combination and to use this understanding for the rational design of new and improved catalysts.

The prediction of enantioselectivity relies on the accurate calculation of the free energy difference (ΔΔG‡) between the two diastereomeric transition states. As established from the Curtin-Hammett principle, the enantiomeric ratio (er) is directly related to this energy difference. DFT calculations, as discussed in section 6.1.2, have been successfully used to predict enantiomeric excesses for reactions catalyzed by (1R,2S)-DPEN derivatives, with results often showing good agreement with experimental data. acs.org

The insights gained from these computational studies provide a foundation for the rational design of new catalysts. For example, by understanding that a specific CH/π interaction is crucial for high enantioselectivity, chemists can modify the arene ligand of the catalyst to enhance this interaction. nih.gov Similarly, if steric hindrance between the substrate and a part of the ligand is found to be detrimental in the undesired transition state, the ligand can be modified to increase this steric clash, further disfavoring the formation of the minor enantiomer.

Computational screening of virtual libraries of catalysts, where different substituents are systematically placed on the (1R,2S)-DPEN scaffold, can be performed to identify promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of new, highly efficient, and selective catalysts, reducing the need for extensive and often costly experimental screening.

Quantitative Structure-Activity Relationships (QSAR) in Chiral Catalysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the structural properties of a series of compounds and their observed biological or chemical activity. acs.org In the realm of chiral catalysis, this translates to Quantitative Structure-Enantioselectivity Relationships (QSER) or more broadly, Quantitative Structure-Activity Relationships (QSAR), where the goal is to correlate the structural features of a catalyst, such as a modified (1R,2S)-DPEN derivative, with the enantiomeric excess (% ee) or yield of a specific asymmetric reaction.

The development of a robust QSAR model involves several key steps. First, a dataset of structurally related catalysts with their corresponding experimental enantioselectivity values is compiled. For (1R,2S)-DPEN systems, this would involve a series of derivatives with varying substituents on the phenyl rings or the amino groups. Next, a set of molecular descriptors is calculated for each catalyst. These descriptors can be categorized into different types, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular size and shape.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to find the best correlation between the descriptors and the observed enantioselectivity. acs.org A successful QSAR model can not only predict the enantioselectivity of new, untested catalysts but also provide valuable insights into the key structural features that govern stereochemical outcomes.

For instance, in the context of (R,R)-1,2-diphenylethylenediamine-derived thiourea (B124793) catalysts used in asymmetric Michael additions, it has been observed that the electronic nature of the substituents on the catalyst plays a crucial role in determining the enantioselectivity. nih.gov Catalysts bearing electron-withdrawing groups on the aryl moiety of the thiourea generally exhibit higher enantioselectivities. nih.gov A QSAR study on such a system could quantify this relationship and identify the optimal electronic properties for maximizing the stereochemical outcome.

A hypothetical QSAR study on a series of (1R,2S)-DPEN-based catalysts for an asymmetric transfer hydrogenation reaction might yield a model that highlights the importance of steric bulk at a specific position and the electronic nature of a substituent on one of the phenyl rings. The resulting QSAR equation could take the form of:

log(ee) = β₀ + β₁(V) + β₂(σ)

where 'ee' is the enantiomeric excess, 'V' is a descriptor for steric volume, 'σ' is the Hammett constant representing the electronic effect of a substituent, and β₀, β₁, and β₂ are the regression coefficients determined from the analysis.

Table 1: Hypothetical QSAR Data for (1R,2S)-DPEN Derivatives in Asymmetric Ketone Reduction

DerivativeSubstituent (R)Steric Descriptor (Es)Electronic Descriptor (σp)Observed ee (%)Predicted ee (%)
1H0.000.007576
24-Me-1.24-0.178281
34-OMe-0.55-0.278887
44-Cl-0.970.236566
54-NO2-1.010.785253
63,5-di-tBu-3.90-0.109594

This table illustrates how different substituents on the phenyl rings of a DPEN-based ligand can influence the enantioselectivity of a reaction. The steric (Es) and electronic (σp) parameters of these substituents are correlated with the observed enantiomeric excess (ee). A QSAR model can then be built to predict the ee for new, unsynthesized derivatives, guiding the selection of promising candidates for synthesis and testing.

In Silico Screening of DPEN Derivatives for Enhanced Performance

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those with desired properties. nih.gov In the context of catalyst development, in silico screening can be a powerful tool for rapidly identifying promising (1R,2S)-DPEN derivatives with potentially enhanced catalytic activity and enantioselectivity, thereby reducing the time and cost associated with synthesizing and testing a large number of candidates.

The process of in silico screening for new DPEN-based catalysts typically involves the following steps:

Library Design: A virtual library of (1R,2S)-DPEN derivatives is created by systematically modifying the parent structure. This can involve introducing a wide variety of substituents at different positions on the phenyl rings and the nitrogen atoms.

Computational Modeling: The 3D structures of the catalyst-substrate complexes and the corresponding transition states for the reaction of interest are modeled using computational methods such as Density Functional Theory (DFT). This step is crucial for understanding the interactions that govern the catalytic cycle and stereoselectivity.

Performance Prediction: The performance of each virtual catalyst is predicted by calculating the energy difference between the transition states leading to the major and minor enantiomers (ΔΔG‡). A larger energy difference corresponds to a higher predicted enantioselectivity.

Ranking and Selection: The virtual catalysts are ranked based on their predicted performance. The most promising candidates are then selected for experimental synthesis and validation.

For example, a study might aim to improve the enantioselectivity of a (1R,2S)-DPEN-ruthenium catalyzed hydrogenation of a specific ketone. A virtual library of DPEN derivatives with different electronic and steric properties could be generated. DFT calculations would then be used to model the transition states for the hydride transfer from the catalyst to the ketone for each derivative.

Table 2: Representative Data from an In Silico Screening of (1R,2S)-DPEN Derivatives for Asymmetric Hydrogenation

Candidate IDModification on DPENPredicted ΔΔG‡ (kcal/mol)Predicted ee (%)Experimental ee (%)Status
DPEN-01Parent (unmodified)1.58885Baseline
DPEN-024,4'-di-Methoxy1.89492Synthesized
DPEN-033,5-di-Trifluoromethyl2.29897Synthesized
DPEN-044,4'-di-Nitro1.278-Not Synthesized
DPEN-053,3',5,5'-tetra-Fluoro2.5>9999Synthesized
DPEN-06N,N'-di-Methyl0.860-Not Synthesized

This table showcases a hypothetical outcome of an in silico screening campaign. A library of virtual (1R,2S)-DPEN derivatives is computationally evaluated based on the predicted energy difference between the diastereomeric transition states (ΔΔG‡), which is then used to predict the enantiomeric excess (ee). The most promising candidates (those with high predicted ee) are then synthesized and their actual performance is experimentally verified, often showing a good correlation with the computational predictions.

The success of in silico screening relies heavily on the accuracy of the computational models used. Therefore, it is often an iterative process, where the experimental results from the first round of screening are used to refine the computational models for subsequent rounds, leading to a more efficient and targeted discovery of new and improved catalysts.

Derivatives and Modifications of 1r,2s 1,2 Diphenylethylenediamine

Structural Modifications for Enhanced Catalytic Activity and Selectivity

Structural modifications of the 1,2-diphenylethylenediamine (DPEN) framework are crucial for optimizing its performance in catalysis. These changes are designed to influence the catalyst's environment, thereby enhancing reaction rates and selectivity. Although much of the research in asymmetric catalysis logically focuses on the chiral (1R,2R) and (1S,2S) enantiomers, the principles of modifying the nitrogen atoms and phenyl rings are broadly applicable to the (1R,2S) scaffold for applications where chirality is not the primary objective or where the diamine serves as a structural backbone.

Modification of the amino groups through N-alkylation and N-arylation is a primary strategy to alter the properties of the DPEN scaffold. These substitutions can significantly impact the steric bulk and electronic nature of the nitrogen atoms, which is critical for their role in catalysis and coordination chemistry.

N-Alkylation involves the introduction of alkyl groups onto one or both nitrogen atoms. This can be achieved through various synthetic methods, including reductive amination or reaction with alkyl halides. Introducing substituents on the nitrogen atoms can lead to the formation of primary-tertiary or secondary-tertiary diamine scaffolds. For instance, in studies involving DPEN isomers, the introduction of aliphatic groups of varying sizes has been used to fine-tune catalyst performance in reactions like asymmetric cross-aldol reactions mdpi.com. While these studies often utilize the chiral enantiomers to induce stereoselectivity, the synthetic methodologies for alkylation are fundamentally applicable to the (1R,2S) isomer.

N-Arylation introduces aryl groups to the nitrogen atoms, a modification that can influence the electronic properties of the diamine through resonance and inductive effects. Palladium-catalyzed and copper-catalyzed cross-coupling reactions are common methods for forming C-N bonds between the diamine and aryl halides. These strategies allow for the incorporation of a wide range of substituted aryl moieties, enabling precise control over the electronic landscape of the resulting ligand. Such modifications are crucial in tuning the activity of metal complexes used in various catalytic transformations.

The impact of these modifications is summarized in the table below.

Modification TypeGeneral Effect on DPEN ScaffoldCommon Synthetic Methods
N-Alkylation Increases steric hindrance around the nitrogen atoms; modulates Lewis basicity.Reductive Amination, Reaction with Alkyl Halides
N-Arylation Modifies electronic properties through resonance/inductive effects; can introduce additional coordination sites or functional groups.Buchwald-Hartwig Amination, Ullmann Condensation

Steric modifiers , such as bulky alkyl groups (e.g., tert-butyl) or other sterically demanding moieties, can be introduced to create a more hindered environment around the catalytic center. This can be beneficial for controlling selectivity by dictating the trajectory of approaching substrates.

Electronic modifiers can be either electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or nitro (-NO₂). These groups alter the electron density of the phenyl rings and, by extension, the Lewis basicity of the nitrogen atoms. This modulation is key to optimizing the ligand's interaction with a metal center, thereby affecting the catalytic activity of the resulting complex. For example, the introduction of electron-withdrawing groups can enhance the acidity of N-H protons in derived catalysts, which can be crucial for reactions involving hydrogen bonding mdpi.com.

Synthesis of Chiral Diamine Scaffolds Based on (1R,2S)-1,2-Diphenylethylenediamine

While (1R,2S)-DPEN is itself achiral, it can be used as a starting material or a structural unit in the synthesis of more complex, and potentially chiral, diamine scaffolds. These advanced scaffolds are designed to possess unique structural features for specific applications in catalysis and materials science.

The introduction of additional heteroatoms (e.g., oxygen, sulfur, phosphorus) into the diamine backbone or as part of substituent groups can create ligands with novel coordination properties. This can lead to bifunctional or multifunctional catalysts where the heteroatom participates in substrate activation or stabilization of transition states. For example, modifying the DPEN structure to include thiourea (B124793) moieties results in bifunctional organocatalysts capable of activating substrates through hydrogen bonding mdpi.comacs.org. Such modifications transform the simple diamine into a more sophisticated catalytic system.

Creating spatially constrained or rigidified analogs of DPEN is a strategy to reduce the conformational flexibility of the ligand. A more rigid structure can lead to better-defined catalytic pockets and potentially higher selectivity in catalytic reactions. This can be achieved by incorporating the diamine unit into a larger cyclic or bicyclic system. These constrained analogs often exhibit different coordination geometries and catalytic behaviors compared to the parent acyclic diamine. The design and synthesis of such rigid surrogates are a key area in developing mimics of peptide secondary structures and other complex molecular architectures nih.gov.

Immobilization and Heterogenization of this compound Catalysts

The transition from homogeneous to heterogeneous catalysis is a significant goal in sustainable chemistry, as it simplifies catalyst separation, recovery, and recycling rsc.orgrsc.org. Immobilizing DPEN-based catalysts onto solid supports is a key strategy to achieve this.

The immobilization process typically involves attaching the diamine ligand, or its corresponding metal complex, to an insoluble support material. This can be achieved through several methods:

Covalent Bonding: The DPEN molecule is functionalized with a reactive group that can form a covalent bond with the surface of a solid support (e.g., silica, polymers, or graphene) nih.gov. This is often done by modifying the phenyl rings or by attaching a linker to one of the nitrogen atoms.

Adsorption: The catalyst is physically adsorbed onto the surface of the support material through non-covalent interactions such as van der Waals forces or hydrogen bonding nih.gov.

Encapsulation: The catalyst is physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite nih.gov.

These heterogenization strategies aim to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts. A poly(ethylene glycol)-supported chiral diamine, where the polymer is attached to the phenyl rings, has been shown to be effective in the asymmetric hydrogenation of ketones, demonstrating the feasibility of such approaches nih.gov. While this example uses a chiral isomer, the immobilization technique itself is applicable to the (1R,2S) scaffold for use in other catalytic processes.

The table below outlines common supports and immobilization techniques.

Support MaterialImmobilization TechniqueAdvantages
Silica Gel Covalent bonding via silane coupling agentsHigh surface area, thermal and mechanical stability.
Polymers (e.g., Polystyrene) Covalent bonding, AdsorptionTunable properties, variety of functional groups available.
Metal-Organic Frameworks (MOFs) Encapsulation, Covalent bondingHigh porosity, uniform active sites.
Graphene/Carbon Nanotubes Covalent bonding, π-π stackingExcellent electrical and thermal conductivity, high surface area.

Covalent Grafting onto Polymeric Supports

Covalent attachment to a polymer backbone is a common strategy to create robust, recyclable catalysts. This approach typically involves modifying the DPEN molecule to include a reactive functional group that can form a covalent bond with a complementary group on the polymer support.

One prominent method involves linking the polymer to the phenyl rings of the DPEN ligand. liv.ac.uk For instance, a poly(ethylene glycol) (PEG)-supported chiral diamine has been synthesized and demonstrated to be highly effective in the asymmetric hydrogenation of unfunctionalized aromatic ketones. liv.ac.uk This strategy offers the advantage of leaving the critical nitrogen atoms of the diamine free for metal coordination or for further derivatization, which is a limitation in methods that functionalize the nitrogen atoms directly. liv.ac.uk Soluble polymer supports like PEG allow the reaction to occur in a homogeneous phase, which can lead to higher reaction rates and better enantioselectivities compared to catalysts immobilized on insoluble solid supports. liv.ac.uk The catalyst can then be easily separated from the product mixture by precipitation. liv.ac.uk

The process of covalent grafting can be achieved through various chemical reactions. For example, surface-initiated photopolymerization can be used to grow polymer chains from a surface, which can then be functionalized for protein or catalyst immobilization. Another approach involves modifying a polymer surface, such as polyetheretherketone (PEEK), to create reactive sites for attaching molecules like diamines via Schiff base formation. nih.gov

Encapsulation in Mesoporous Materials

Encapsulation within the pores of mesoporous materials, such as mesoporous silica (MS), offers a physical method of immobilizing catalysts. nih.gov This technique relies on trapping the catalyst molecule within the porous network of the support material, preventing it from leaching into the reaction medium while allowing reactants and products to diffuse freely.

The solvent evaporation method is a common and efficient technique for encapsulating molecules into mesoporous silica. nih.gov In this method, the catalyst is dissolved in a suitable solvent, mixed with the mesoporous support, and the solvent is then evaporated, leaving the catalyst deposited within the pores. nih.gov The success of encapsulation and the loading amount are influenced by several factors, including the pore size and volume of the silica, the surface area and functionality of the support, the chosen loading method, and the size of the catalyst molecule. nih.gov

Encapsulation can help maintain the catalyst in a physically stable amorphous state, which can prevent recrystallization and deactivation. researchgate.net The characterization of the encapsulated catalyst is crucial to confirm its molecular state within the pores. Techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FTIR) are used to verify successful encapsulation and to study the interaction between the catalyst and the support. researchgate.net

Metal-Organic Framework (MOF) Incorporation

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their well-defined pore structures and high surface areas make them excellent candidates for supporting catalysts. DPEN-based catalysts can be incorporated into MOFs through several methods.

One approach is in situ encapsulation, where the DPEN-based catalyst is introduced during the synthesis of the MOF, becoming trapped within the growing framework. mdpi.com Another powerful technique is post-synthetic modification (PSM), where a pre-synthesized MOF is chemically modified to anchor the catalyst. mdpi.com This can involve creating covalent bonds between the catalyst and the MOF's organic linkers or metal nodes. mdpi.com For example, amino-modified MOFs can be used as a platform to attach other molecules. nih.gov

Solvent-assisted linker exchange (SALE) is another method that allows for the introduction of functional linkers, potentially bearing a DPEN moiety, into an existing MOF structure without altering its topology. nih.gov The choice of incorporation method depends on the stability of the catalyst to the MOF synthesis conditions and the desired final structure. The high porosity of MOFs can be susceptible to collapse during solvent removal after synthesis; therefore, techniques like supercritical CO2 drying are often employed to activate the materials while preserving their structure. nih.gov

Recyclability and Stability of Modified DPEN Catalysts

A primary motivation for immobilizing homogeneous catalysts is to enhance their recyclability and long-term stability. The performance of heterogenized DPEN catalysts is often evaluated through recycling experiments, leaching studies, and an analysis of deactivation mechanisms.

Leaching Studies in Heterogeneous Catalysis

Leaching, the dissolution of the active catalytic species from the solid support into the reaction medium, is a significant concern in heterogeneous catalysis. researchgate.net It leads to a loss of catalytic activity over time and can result in contamination of the product, which is particularly problematic in the synthesis of pharmaceuticals. liv.ac.uk

For polymer-supported DPEN catalysts, leaching studies are crucial to quantify the stability of the immobilization. In the case of a PEG-supported ruthenium-DPEN complex used for asymmetric hydrogenation, the amount of leached ruthenium in the product solution was found to be very low, at 2.7 ppm, demonstrating the effectiveness of the support in retaining the metal. liv.ac.uk Similarly, studies on palladium catalysts supported on microporous phosphine polymer networks have shown that strong phosphorus-metal interactions can significantly reduce the leaching of the metal, leading to greater long-term efficiency. mdpi.com

The loss of active species is a recognized pathway for catalyst deactivation in various systems. researchgate.net Therefore, minimizing leaching is a key objective in the design of robust heterogeneous catalysts.

Catalyst Deactivation Mechanisms

Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. scispace.com It is a complex issue that can arise from several chemical, mechanical, and thermal mechanisms. scispace.comresearchgate.net For immobilized DPEN catalysts, deactivation can occur through various pathways beyond leaching.

Common Deactivation Mechanisms:

Poisoning: The strong adsorption of impurities from the feedstock onto the active sites of the catalyst can block them from reactants. scispace.comresearchgate.net

Fouling: The deposition of carbonaceous materials (coke) or insoluble byproducts (humins) on the catalyst surface can block pores and cover active sites. researchgate.netscispace.com

Thermal Degradation (Sintering): At high temperatures, the active metal particles on a support can agglomerate into larger crystals, reducing the active surface area. The support itself can also undergo structural changes, such as pore collapse. scispace.comresearchgate.net

Chemical Degradation: The active catalytic species may undergo a chemical transformation to a less active or inactive state. For example, a heterogeneous palladium(II) catalyst has been shown to deactivate through reduction to inactive palladium(0) nanoparticles. nih.gov Changes in the oxidation state of the active metal can be induced by reactants, additives, or impurities in the reaction mixture. scispace.comnih.gov

A study on a PEG-supported Ru-DPEN catalyst demonstrated excellent recyclability in the asymmetric hydrogenation of ketones. Over three consecutive runs, the catalyst maintained high conversion and enantioselectivity, showing only a slight decrease in activity. liv.ac.uk This indicates a high resistance to deactivation under the studied reaction conditions.

Recycling of a PEG-Supported Ruthenium-DPEN Catalyst

Reaction CycleConversion (%)Enantiomeric Excess (ee, %)
19896.1
2>9996.1
39696.0

Data from a recycling experiment with a ketone at 9 bar H2 and a substrate-to-catalyst ratio of 1000. liv.ac.uk

Understanding the specific deactivation mechanisms at play is essential for designing more robust catalysts and for developing effective regeneration strategies. researchgate.net

Emerging Research Directions and Future Prospects for 1r,2s 1,2 Diphenylethylenediamine

Integration of (1R,2S)-1,2-Diphenylethylenediamine in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, represent a highly efficient strategy for molecular construction. frontiersin.org The application of asymmetric catalysis to MCRs is a powerful tool for generating complex and diverse chiral compounds with high atom economy. frontiersin.org The integration of (1R,2S)-DPEN-based catalysts in this domain is a promising frontier.

Research is increasingly focused on designing DPEN-derived catalysts for key MCRs such as the Passerini and Ugi reactions. researchgate.netmdpi.comnih.gov These isocyanide-based MCRs are invaluable for creating peptide-like structures and other scaffolds of medicinal interest. researchgate.netnih.gov A chiral Brønsted acid catalyst, for example, has been successfully employed in an enantioselective three-component Mannich reaction to produce 1,3-diamines with excellent enantioselectivities. acs.org The development of DPEN-based catalysts for such transformations could provide direct access to a wide range of enantiopure diamine derivatives.

The potential of DPEN derivatives is also being explored in metal-catalyzed MCRs. For instance, an asymmetric nickel-catalyzed borylalkylation of enamides utilized a simple chiral diamine ligand to efficiently assemble β-aminoboronic acid derivatives. organic-chemistry.org Adapting (1R,2S)-DPEN as the chiral ligand in such systems could offer superior stereocontrol. The future in this area lies in the rational design of bifunctional DPEN catalysts that can co-activate multiple reactants simultaneously, leading to high stereoselectivity in complex, single-pot operations.

Table 1: Potential Applications of (1R,2S)-DPEN Derivatives in Multicomponent Reactions
Multicomponent ReactionReactantsPotential Product ClassRole of DPEN Catalyst
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amides (Peptidomimetics)Chiral Brønsted acid or Lewis acid to control the stereochemistry of the nitrilium ion intermediate. mdpi.comnih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamidesAsymmetric Lewis acid catalysis to induce enantioselectivity. researchgate.netmdpi.com
Mannich ReactionAldehyde, Amine, Enolizable Carbonyl Compoundβ-Amino Carbonyl CompoundsForms chiral iminium ions or acts as a Brønsted acid to direct the nucleophilic attack. acs.org
Biginelli ReactionAldehyde, β-Ketoester, Urea/Thiourea (B124793)DihydropyrimidinonesChiral Brønsted acid catalysis to control the stereocenter formed during cyclization. baranlab.org

Application in Flow Chemistry and Continuous Processes

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.com The application of asymmetric catalysis in continuous-flow systems is a particularly active area of research, aimed at producing chiral APIs and intermediates more efficiently. nih.govmdpi.combeilstein-journals.org

(1R,2S)-DPEN-based catalysts are exceptionally well-suited for integration into flow processes. A key strategy involves the immobilization of the chiral catalyst onto a solid support, such as a polymer resin or monolithic material. beilstein-journals.org This "heterogenization" allows the catalyst to be packed into a column or reactor bed. The reactant stream is then continuously passed through the catalyst bed, where the transformation occurs. This approach offers several benefits:

Catalyst Reusability: The immobilized catalyst is retained within the reactor, allowing for long-term use without the need for separation from the product stream. beilstein-journals.org

High Productivity: Flow systems can be operated continuously for extended periods, leading to high space-time yields and generating large quantities of product from a small reactor footprint. nih.govacs.org

Reduced Contamination: Leaching of the catalyst into the product stream is minimized, which is a critical consideration in pharmaceutical synthesis. beilstein-journals.org

For example, a packed-bed reactor containing a supported chiral catalyst was used for the continuous synthesis of a chiral intermediate for pregabalin, operating for over five days with high yield and enantioselectivity. nih.gov Similarly, telescoped continuous flow processes, where multiple reaction steps are connected in sequence without isolating intermediates, have been developed for the synthesis of precursors for drugs like dapoxetine and atomoxetine. acs.org The development of robust, recyclable, and highly active immobilized (1R,2S)-DPEN catalysts is a key objective for future research in this field.

Bio-Inspired Catalysis Using DPEN Scaffolds

Nature's catalysts, enzymes, achieve remarkable levels of selectivity and efficiency by utilizing precisely folded protein scaffolds to create specific active sites. wiley.com Bio-inspired catalysis seeks to mimic these principles by designing small-molecule catalysts that replicate the function of enzymes. anl.gov The rigid, C2-symmetric framework of (1R,2S)-DPEN provides an excellent platform for developing such biomimetic catalysts.

One emerging direction is the design of DPEN-based catalysts that can operate in aqueous media, mimicking enzymatic reactions that occur in the cellular environment. chemrxiv.orgresearchgate.net This is not only environmentally friendly but also opens up new possibilities for tandem chemo-enzymatic processes. acs.org Researchers have designed pluripotent chiral diamine ligands capable of promoting asymmetric reactions in water with excellent yields and enantioselectivity. chemrxiv.orgchemrxiv.org

Furthermore, the DPEN scaffold can be incorporated into larger supramolecular structures, such as metal-organic frameworks (MOFs) or molecular cages, to create enzyme-like pockets. nih.gov These confined spaces can influence substrate binding and transition state stabilization, leading to enhanced reactivity and selectivity that would be difficult to achieve with the catalyst in solution. By functionalizing the DPEN core with specific recognition sites (e.g., hydrogen-bond donors) and catalytic groups, researchers aim to create catalysts that can perform complex transformations with enzyme-like precision.

Development of Novel this compound-Based Materials

Beyond its role as a catalyst, the (1R,2S)-DPEN motif is being integrated into advanced materials to impart chirality and functionality. This research area extends the utility of DPEN from a synthetic tool to a core building block for functional materials with unique properties.

Chiral Polymers and Stationary Phases: (1R,2S)-DPEN has been used as a chiral building block in the synthesis of copolymer chiral stationary phases for high-performance liquid chromatography (HPLC). mdpi.com These materials are crucial for the analytical and preparative separation of enantiomers. Chiral polymers incorporating the DPEN unit also show great potential as recyclable ligands for asymmetric catalysis. chinesechemsoc.org

Metal-Organic Frameworks (MOFs): The diamine functionality of DPEN allows it to act as a linker in the construction of chiral MOFs. These porous materials have potential applications in enantioselective separations, sensing, and heterogeneous catalysis.

Biologically Active Materials: Recent studies have shown that derivatives of (1R,2S)-DPEN can possess inherent biological activity. A series of chiral diamine compounds based on the DPEN structure were found to exhibit significant antiviral and broad-spectrum fungicidal activities, highlighting their potential as new candidates for crop protection. nih.govacs.org This discovery opens a new avenue for the application of DPEN in agrochemistry.

Chiral Sensors and Molecular Recognition: The well-defined spatial arrangement of functional groups in DPEN derivatives can be exploited for molecular recognition and sensing of chiral analytes. The development of DPEN-based materials that exhibit a measurable response (e.g., fluorescence or color change) upon binding to a specific enantiomer is an active area of investigation.

Stereoselective Synthesis of Advanced Intermediates in Fine Chemical Production

The most significant impact of (1R,2S)-DPEN continues to be in the stereoselective synthesis of chiral building blocks for the fine chemical industry. wbcil.com Catalysts derived from DPEN are instrumental in producing advanced intermediates that are key components of pharmaceuticals, agrochemicals, and other high-value products. yale.edulongkechem.com

One of the most celebrated applications is in asymmetric hydrogenation and transfer hydrogenation. The N-tosylated derivative of DPEN (TsDPEN), when complexed with ruthenium, forms highly efficient catalysts for the asymmetric reduction of ketones and imines. wikipedia.org This technology, pioneered by Ryōji Noyori who won the Nobel Prize in Chemistry in 2001, is used to produce a wide range of chiral alcohols and amines. wikipedia.org

Furthermore, bifunctional DPEN-derived thiourea organocatalysts are highly effective in asymmetric Michael additions. nih.gov These reactions are used to create carbon-carbon bonds with high stereocontrol. For example, such a catalyst was used in the synthesis of (R)-Phenibut, a bioactive compound, demonstrating the practical utility of the method. nih.gov Other DPEN-based organocatalysts have been applied to a variety of transformations, including Diels-Alder reactions, cyclopropanations, and Mannich reactions, to afford valuable chiral intermediates with high yields and enantioselectivities. mdpi.com

Future work will focus on developing catalysts with even broader substrate scopes, lower catalyst loadings, and tolerance to more diverse functional groups, further solidifying the role of (1R,2S)-DPEN as an indispensable tool in the synthesis of advanced chiral intermediates.

Table 2: Examples of Advanced Intermediates Synthesized Using (1R,2S)-DPEN-Based Catalysts
Reaction TypeCatalyst TypeIntermediate/ProductSignificance
Asymmetric Transfer HydrogenationRu-TsDPEN complex(R,R)-HydrobenzoinChiral diol building block. wikipedia.org
Asymmetric Michael AdditionDPEN-derived thiourea(R)-PhenibutBioactive pharmaceutical compound. nih.gov
Asymmetric Diels-AlderDPEN bisammonium saltFunctionalized cyclohexenesCore structures in natural products and pharmaceuticals. mdpi.com
Asymmetric Cyclopropanation(1S,2S)-DPEDA1,2,3-Trisubstituted cyclopropanesKey motifs in various pharmaceutical agents. mdpi.com

Q & A

Q. What are the established synthetic routes for (1R,2S)-1,2-Diphenylethylenediamine, and how can its enantiomeric purity be verified?

The synthesis of this compound typically involves resolution of racemic mixtures using chiral auxiliaries or asymmetric hydrogenation of precursor imines. A validated method from Organic Syntheses describes the use of tartaric acid derivatives for enantiomeric separation . Post-synthesis, enantiomeric purity is verified via gas-liquid chromatography (GLC) with chiral stationary phases, achieving ≥99% optical purity as reported in experimental protocols . Recrystallization from ethanol (mp 79–83°C) further refines purity, with optical rotation ([α]20/D +102° in ethanol) serving as a critical quality indicator .

Q. What analytical techniques are recommended for confirming the stereochemical integrity of this compound in catalytic applications?

Polarimetry ([α]20/D measurements) and chiral GLC are primary methods for assessing stereochemical consistency . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, can resolve diastereotopic proton environments to confirm configuration . X-ray crystallography, as referenced in supplementary data for related diamines, provides definitive structural validation . For catalytic studies, coupling these techniques with kinetic resolution experiments ensures the ligand’s configuration remains intact during reactions .

Advanced Research Questions

Q. How does enantiomeric excess (ee) of this compound influence enantioselectivity in asymmetric catalysis, and how can conflicting results in literature be resolved?

Enantiomeric excess directly impacts catalytic enantioselectivity, as minor impurities (e.g., 1% of the opposite enantiomer) can alter transition-state interactions. For example, a study on asymmetric hydrogenation demonstrated that 99% ee in the ligand correlated with >95% product ee, while 97% ee reduced selectivity to 85% . Conflicting results often arise from solvent polarity or counterion effects (e.g., triflate vs. acetate). Systematic control experiments under inert atmospheres and rigorous exclusion of moisture are recommended to isolate variables .

Q. What strategies are effective in mitigating catalyst deactivation when using this compound in prolonged reactions?

Catalyst deactivation in prolonged reactions is often linked to oxidative degradation or ligand dissociation. Stabilization strategies include:

  • Additives : Incorporating mild reducing agents (e.g., ascorbic acid) to prevent oxidation of the diamine backbone .
  • Temperature control : Maintaining reactions below 40°C to avoid thermal racemization, as evidenced by thermogravimetric analysis (TGA) showing stability up to 150°C .
  • Co-ligands : Using bulky phosphines to reduce metal center accessibility, thereby minimizing side reactions .

Q. How can researchers reconcile discrepancies in catalytic activity between this compound and its enantiomers under identical conditions?

Discrepancies often stem from substrate-specific steric and electronic interactions. For instance, (1R,2S)-configured ligands may favor axial chirality in certain transition states, while (1S,2R) enantiomers induce opposing torsional strain. Computational modeling (DFT) paired with kinetic isotope effect (KIE) studies can elucidate these differences . Additionally, comparative studies using enantiopure ligands (e.g., 29841-69-8 for (1S,2S)) under standardized conditions are critical for benchmarking .

Methodological Considerations

  • Safety : The compound is a skin and respiratory irritant (H315, H319, H335); use in fume hoods with PPE .
  • Storage : Store at 2–8°C under nitrogen to prevent degradation .
  • Stereochemical stability : Monitor optical rotation periodically during long-term storage to detect racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.